molecular formula C10H14ClF2N B1431828 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride CAS No. 1432681-44-1

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

Cat. No.: B1431828
CAS No.: 1432681-44-1
M. Wt: 221.67 g/mol
InChI Key: CMOFZWAQTQGSEW-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N and a molecular weight of 221.68 g/mol It is known for its unique structure, which includes a phenyl group and two fluorine atoms attached to the butan-2-amine backbone

Preparation Methods

The synthesis of 1,1-difluoro-4-phenylbutan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride has found applications in various scientific research areas:

Mechanism of Action

The mechanism by which 1,1-difluoro-4-phenylbutan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoro groups enhances its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenyl group, difluoro groups, and amine functionality, which collectively contribute to its diverse applications and reactivity.

Properties

IUPAC Name

1,1-difluoro-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFZWAQTQGSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-44-1
Record name Benzenepropanamine, α-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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